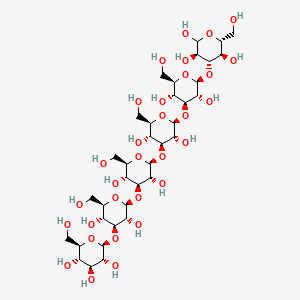![molecular formula C40H75F3O12Si8 B13821012 (1,3,5,7,9,11,13-Heptacyclopentyl-3,13-dihydroxy-2,4,6,8,10,12,14,15,16-nonaoxa-1,3,5,7,9,11,13-heptasilatricyclo[7.5.1.15,11]hexadecan-7-yl)oxy-dimethyl-(3,3,3-trifluoropropyl)silane](/img/structure/B13821012.png)
(1,3,5,7,9,11,13-Heptacyclopentyl-3,13-dihydroxy-2,4,6,8,10,12,14,15,16-nonaoxa-1,3,5,7,9,11,13-heptasilatricyclo[7.5.1.15,11]hexadecan-7-yl)oxy-dimethyl-(3,3,3-trifluoropropyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3,5,7,9,11,13-Heptacyclopentyl-3,13-dihydroxy-2,4,6,8,10,12,14,15,16-nonaoxa-1,3,5,7,9,11,13-heptasilatricyclo[7.5.1.15,11]hexadecan-7-yl)oxy-dimethyl-(3,3,3-trifluoropropyl)silane is a complex organosilicon compound. This compound is characterized by its unique structure, which includes multiple cyclopentyl groups and a trifluoropropyl group attached to a silane core. The presence of multiple oxygen and silicon atoms in its structure makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,5,7,9,11,13-Heptacyclopentyl-3,13-dihydroxy-2,4,6,8,10,12,14,15,16-nonaoxa-1,3,5,7,9,11,13-heptasilatricyclo[7.5.1.15,11]hexadecan-7-yl)oxy-dimethyl-(3,3,3-trifluoropropyl)silane typically involves multiple steps. The initial step often includes the preparation of the heptacyclopentyl silane core, followed by the introduction of the trifluoropropyl group. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle the reactive intermediates and to control the reaction environment.
Análisis De Reacciones Químicas
Types of Reactions
(1,3,5,7,9,11,13-Heptacyclopentyl-3,13-dihydroxy-2,4,6,8,10,12,14,15,16-nonaoxa-1,3,5,7,9,11,13-heptasilatricyclo[7.5.1.15,11]hexadecan-7-yl)oxy-dimethyl-(3,3,3-trifluoropropyl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure makes it a valuable building block for designing new materials with specific properties.
Biology
In biological research, (1,3,5,7,9,11,13-Heptacyclopentyl-3,13-dihydroxy-2,4,6,8,10,12,14,15,16-nonaoxa-1,3,5,7,9,11,13-heptasilatricyclo[751
Medicine
In medicine, this compound is explored for its potential use in developing new therapeutic agents. Its unique structure allows for the design of drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as coatings and adhesives, due to its excellent thermal and chemical stability.
Mecanismo De Acción
The mechanism by which (1,3,5,7,9,11,13-Heptacyclopentyl-3,13-dihydroxy-2,4,6,8,10,12,14,15,16-nonaoxa-1,3,5,7,9,11,13-heptasilatricyclo[7.5.1.15,11]hexadecan-7-yl)oxy-dimethyl-(3,3,3-trifluoropropyl)silane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol
- 1,8,11-Heptadecatriene, (Z,Z)-
- Tricyclo[4.2.2.22,5]dodeca-1,3,5,7,9,11-hexaene
Uniqueness
Compared to these similar compounds, (1,3,5,7,9,11,13-Heptacyclopentyl-3,13-dihydroxy-2,4,6,8,10,12,14,15,16-nonaoxa-1,3,5,7,9,11,13-heptasilatricyclo[7.5.1.15,11]hexadecan-7-yl)oxy-dimethyl-(3,3,3-trifluoropropyl)silane stands out due to its unique combination of cyclopentyl and trifluoropropyl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C40H75F3O12Si8 |
|---|---|
Peso molecular |
1029.7 g/mol |
Nombre IUPAC |
(1,3,5,7,9,11,13-heptacyclopentyl-3,13-dihydroxy-2,4,6,8,10,12,14,15,16-nonaoxa-1,3,5,7,9,11,13-heptasilatricyclo[7.5.1.15,11]hexadecan-7-yl)oxy-dimethyl-(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C40H75F3O12Si8/c1-56(2,32-31-40(41,42)43)46-59(35-21-7-8-22-35)51-61(37-25-11-12-26-37)49-57(44,33-17-3-4-18-33)47-60(36-23-9-10-24-36)48-58(45,34-19-5-6-20-34)50-62(54-61,38-27-13-14-28-38)55-63(52-59,53-60)39-29-15-16-30-39/h33-39,44-45H,3-32H2,1-2H3 |
Clave InChI |
HODFODOLWHGRHS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCC(F)(F)F)O[Si]1(O[Si]2(O[Si](O[Si]3(O[Si](O[Si](O2)(O[Si](O3)(O1)C4CCCC4)C5CCCC5)(C6CCCC6)O)C7CCCC7)(C8CCCC8)O)C9CCCC9)C1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium](/img/structure/B13820935.png)

![6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine](/img/structure/B13820950.png)
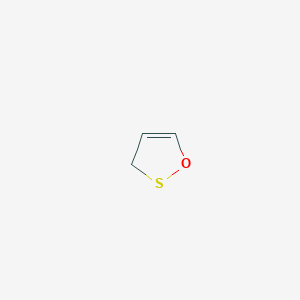
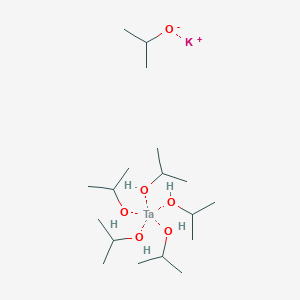
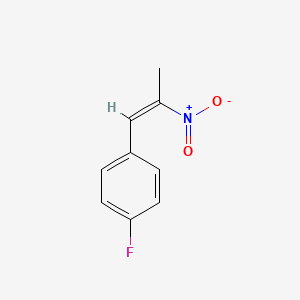


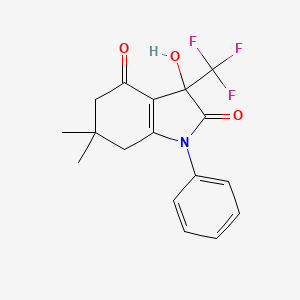
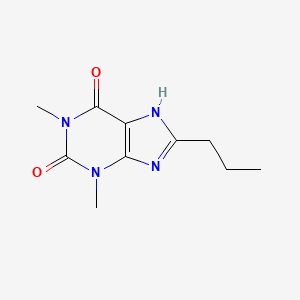
![sodium;[(7S,8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13820991.png)
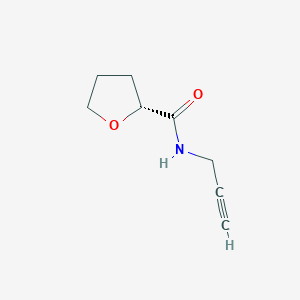
![(4aR,7aR)-4a-ethoxy-2,2-dimethyl-7,7a-dihydro-4H-furo[3,2-d][1,3]dioxin-6-one](/img/structure/B13821005.png)
